2-(4-chlorophenyl)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
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Overview
Description
The compound “2-(4-chlorophenyl)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone” is a complex organic molecule that contains several functional groups and structural features. It has a chlorophenyl group, a fluorobenzyl group, and an imidazole ring, which are common motifs in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and imidazole), a thioether linkage, and halogen substituents (chlorine and fluorine). These features could influence its reactivity, stability, and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and stability .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure Analysis : Compounds similar to the specified chemical have been synthesized and analyzed for their crystal structures. For example, derivatives of imidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl variant were prepared and characterized using spectroscopy (NMR, mass spectra) and X-ray crystallography. These analyses revealed distinct crystal structures and molecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the chemical and physical properties of such compounds (Banu et al., 2014).
Biological Activities
Antioxidant Activity : A study on thiourea derivatives with thiazole moieties, structurally related to the query chemical, demonstrated significant in vitro antioxidant activity. These compounds were synthesized and evaluated using various radical scavenging methods, showing potent activity that suggests their potential as antioxidant agents (Reddy et al., 2015).
Antimycotic and Antimicrobial Activities : Other research focused on the synthesis of compounds with potential antimycotic activity. For instance, (benzo[b]thienyl)methyl ethers of certain imidazol-1-yl ethanol derivatives were synthesized and displayed promising antimycotic properties, pointing to their potential application in developing new antifungal agents (Raga et al., 1992). Similarly, benzophenone imines were synthesized and showed significant activity against bacterial and fungal strains, suggesting their utility in antimicrobial applications (Khosa et al., 2015).
Material Science Applications
Polymer Chemistry : Research into the synthesis of multiblock copolymers incorporating sulfonated poly(4'-phenyl-2,5-benzophenone) reveals the chemical's utility in creating novel materials for applications such as proton exchange membranes. This work showcases the potential of similar compounds in materials science, particularly in the development of components for fuel cell technology (Ghassemi et al., 2004).
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2OS/c19-15-6-4-13(5-7-15)11-17(23)22-9-8-21-18(22)24-12-14-2-1-3-16(20)10-14/h1-7,10H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXWUIIVZIIRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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